CL-316243

Vue d'ensemble

Description

CL 316243 is a highly potent and selective β3-adrenoceptor agonist with an EC50 of 3 nM . It is known for its ability to stimulate lipolysis in adipocytes and increase thermogenesis in brown adipose tissue .

Préparation Méthodes

The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Applications De Recherche Scientifique

Metabolic Health and Diabetes Management

CL-316243 has shown promise in improving metabolic health, particularly in the context of obesity and type 2 diabetes (T2D).

- Insulin Sensitivity: Research indicates that treatment with this compound can restore the expression of genes involved in fatty acid oxidation, thereby improving insulin sensitivity in pre-diabetic models. In a study involving MKR mice, treatment led to significant decreases in circulating glucose and insulin levels, along with enhanced expression of peroxisomal fatty acid oxidation genes .

- Mechanisms of Action: The compound appears to modulate pathways related to glucose metabolism and lipid storage. For instance, it has been linked to the downregulation of retinaldehyde dehydrogenases and the upregulation of biomarker genes such as ACAA1 and HSD17b4, which could serve as targets for future therapeutics .

Muscle Physiology

This compound has been investigated for its effects on skeletal muscle strength and function.

- Muscle Strength Enhancement: In a study with wild-type mice, administration of this compound resulted in a significant increase in muscle strength as measured by grip strength tests. The treated mice exhibited a 23% increase in peak force compared to controls .

- Hypertrophy Effects: The compound also induced an increase in muscle fiber cross-sectional area (CSA), particularly in fast-twitch muscles, suggesting potential applications in muscle hypertrophy .

- Mechanical Properties: Notably, this compound treatment reduced the transversal stiffness of muscle fibers, indicating a modulation of the elastic properties of muscle tissue. This finding may have implications for understanding conditions associated with high muscle stiffness .

Obesity Treatment

This compound is recognized for its anti-obesity effects through its action on brown adipose tissue (BAT).

- Activation of BAT: Studies demonstrate that this compound activates human brown adipose tissue, promoting thermogenesis and energy expenditure. This activation is associated with an increase in multilocular fat cells in white adipose tissue (WAT) .

- Weight Management: Its ability to enhance insulin-stimulated glucose disposal further supports its role as an anti-obesity agent. In non-obese rats, this compound improved metabolic parameters related to obesity management .

Potential Antidepressant Effects

Emerging research suggests that this compound may have antidepressant properties.

- Animal Models: Studies have indicated that selective β3-adrenoceptor agonists like this compound could exhibit antidepressant effects in animal models, potentially offering new avenues for treating mood disorders .

Case Studies and Research Findings

The following table summarizes key findings from various studies on this compound:

Mécanisme D'action

Target of Action

CL-316243 is a highly potent selective agonist of the β3-adrenoceptor . The β3-adrenoceptor is a type of adrenergic receptor, which plays a crucial role in the regulation of lipolysis and thermogenesis in brown adipose tissue .

Mode of Action

As a selective β3-adrenoceptor agonist, this compound binds to the β3-adrenoceptors, stimulating them and initiating a cascade of biochemical reactions . This interaction leads to an increase in lipolysis in adipocytes and thermogenesis in brown adipose tissue .

Biochemical Pathways

The activation of β3-adrenoceptors by this compound leads to a series of changes in biochemical pathways. It stimulates adipocyte lipolysis and increases brown adipose tissue thermogenesis . This results in an increase in the metabolic rate . The exact biochemical pathways affected by this compound are still under investigation .

Pharmacokinetics

It is known that the compound is highly potent, with an ec50 of 3 nm , indicating a strong interaction with its target, the β3-adrenoceptor.

Result of Action

The activation of β3-adrenoceptors by this compound leads to a decrease in body weight and an improvement in peripheral glucose metabolism . It also increases brown adipose tissue thermogenesis and metabolic rate, and decreases blood insulin and glucose levels . These effects suggest that this compound has potential therapeutic applications in the treatment of obesity, diabetes, and urge urinary incontinence .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, studies have shown that the compound’s effects on body weight and glucose metabolism are observed at both room temperature and colder environments . .

Analyse Biochimique

Biochemical Properties

CL-316243 interacts with the β3-adrenoceptor, a G protein-coupled receptor predominantly found in adipose tissue . The interaction between this compound and the β3-adrenoceptor triggers a cascade of biochemical reactions that lead to the stimulation of adipocyte lipolysis and increased thermogenesis in brown adipose tissue .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In adipocytes, it stimulates lipolysis, leading to the breakdown of stored triglycerides into free fatty acids . In brown adipose tissue, this compound increases thermogenesis, the process of heat production, thereby increasing the metabolic rate .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the β3-adrenoceptor. This binding activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic AMP levels. The elevated cyclic AMP levels then activate protein kinase A, which in turn phosphorylates and activates hormone-sensitive lipase, leading to the breakdown of triglycerides in adipocytes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, chronic treatment with this compound led to a significant downregulation of retinaldehyde dehydrogenases, including ALDH1A1 in the adipose tissue of MKR mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study using the triple transgenic mouse model of Alzheimer’s disease, this compound was administered at a dose of 1 mg/kg/day. This treatment decreased body weight and improved peripheral glucose metabolism and brown adipose tissue thermogenesis in both non-transgenic and transgenic mice .

Metabolic Pathways

This compound is involved in the adrenergic signaling pathway, which plays a crucial role in the regulation of lipolysis and thermogenesis in adipose tissue . It interacts with the β3-adrenoceptor, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels, which then triggers a cascade of biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is not well-defined. Given that its primary target, the β3-adrenoceptor, is a membrane-bound receptor, it is likely that this compound localizes to the cell membrane where it can interact with its target .

Méthodes De Préparation

Analyse Des Réactions Chimiques

CL 316243 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Réduction: Reduction reactions can be used to modify specific functional groups, such as reducing ketones to alcohols.

Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or selectivity.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications de Recherche Scientifique

CL 316243 has a wide range of scientific research applications, including:

Chimie: Used as a tool compound to study β3-adrenoceptor activity and its effects on metabolic processes.

Industrie: Utilized in the development of new drugs targeting β3-adrenoceptors and related metabolic pathways.

Mécanisme d'Action

CL 316243 exerts its effects by selectively activating β3-adrenoceptors, which are primarily found in adipose tissue . Upon activation, these receptors stimulate the breakdown of fat (lipolysis) and increase the production of heat (thermogenesis) in brown adipose tissue . This process involves the activation of signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins .

Comparaison Avec Des Composés Similaires

CL 316243 is unique in its high selectivity for β3-adrenoceptors compared to other adrenergic receptors . Similar compounds include:

BRL 37344: Another β3-adrenoceptor agonist with similar lipolytic and thermogenic effects.

SR 59230A: A β3-adrenoceptor antagonist used in research to study the effects of β3-adrenoceptor activation.

Mirabegron: A β3-adrenoceptor agonist used clinically to treat overactive bladder.

CL 316243 stands out due to its high potency and selectivity, making it a valuable tool in both research and potential therapeutic applications .

Activité Biologique

CL-316243 is a selective β3-adrenergic receptor agonist that has garnered attention for its potential anti-obesity and metabolic effects. This compound is primarily studied for its ability to stimulate brown adipose tissue (BAT) thermogenesis and induce browning of white adipose tissue (WAT). The following sections provide a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on metabolism, and relevant research findings.

This compound acts as a potent agonist for β3-adrenergic receptors, which are predominantly found in adipose tissue. Activation of these receptors leads to several physiological responses:

- Increased Lipolysis : this compound promotes the breakdown of stored fats in adipocytes, facilitating the release of free fatty acids into the bloodstream.

- Thermogenesis : The compound enhances the thermogenic activity of BAT, leading to increased energy expenditure.

- Browning of WAT : It induces a phenotypic switch in white adipocytes towards a brown fat-like state, characterized by the expression of uncoupling protein 1 (UCP1) and other thermogenic markers.

Study Overview

A variety of studies have explored the effects of this compound on metabolic parameters in different animal models, particularly mice. Key findings include:

-

Energy Expenditure and Weight Management :

- In a study conducted at varying temperatures (22°C vs. thermoneutrality), this compound treatment resulted in increased energy expenditure by approximately 10% at 22°C and 14% at thermoneutrality. Despite this increase, significant weight loss was not consistently observed due to compensatory increases in food intake .

-

Adipose Tissue Changes :

- Chronic treatment with this compound led to a reduction in lipid droplet size in BAT and an increase in UCP1 protein levels, indicating enhanced thermogenic capacity. Additionally, there was a modest browning effect observed in WAT, evidenced by increased expression of UCP1 and other browning markers .

- Metabolic Improvements :

Case Studies

Several case studies have illustrated the efficacy of this compound in specific conditions:

- In obese Zucker rats, treatment with this compound demonstrated significant reductions in body fat and improvements in insulin sensitivity. The mechanism was linked to enhanced lipolysis and increased energy expenditure due to BAT activation .

- Another study utilizing imaging techniques such as computed tomography revealed that this compound induced heterogeneous increases in tissue radiodensity within WAT depots, suggesting enhanced vascularization and cellular changes associated with browning .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Propriétés

IUPAC Name |

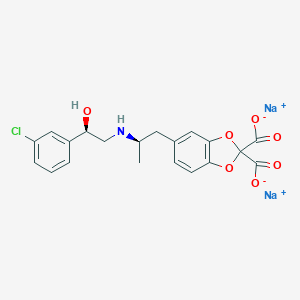

disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO7.2Na/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27;;/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27);;/q;2*+1/p-2/t11-,15+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZBPOHHSBDTJQ-CFOQQKEYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NC[C@@H](C3=CC(=CC=C3)Cl)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNNa2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041004 | |

| Record name | Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138908-40-4 | |

| Record name | Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138908404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CL-316243 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF9MRO9QWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.